2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be determined using various spectroscopic methods.
Synthesis Analysis
The synthesis of a compound can often be found in the chemical literature. The synthetic route can involve several steps, each requiring specific reagents and conditions.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its stability under different conditions, and any transformation it may undergo.Physical And Chemical Properties Analysis
This includes studying the compound’s melting point, boiling point, solubility, and other physical properties. Its chemical properties, such as its acidity or basicity, may also be analyzed.Scientific Research Applications
Computational Study of Related Compounds
A computational study was conducted to investigate the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(4-chlorophenyl)ethan-1-one (Erdogan & Erdoğan, 2019). This study utilized Density Functional Theory (DFT) to perform calculations on the chemical species involved, providing insights into the reactivity and properties of these compounds.
Copper(I) Complexes
Research on binuclear copper(I) complexes containing bis(diphenylphosphino)ethane bridges, including structures similar to the compound , revealed insights into their coordination sphere and potential applications in coordination chemistry (Cox, Aslanidis, & Karagiannidis, 2000).
Bromination Orientation
A study on the bromination of 2-aryl-imidazo[1,2-a]pyridines provided insights into the orientation and reactivity of bromination processes in related compounds (Godovikova & Gol'dfarb, 1965).
Corrosion Inhibition
An evaluation of imidazo[4,5-b]pyridine derivatives' inhibitory performance against mild steel corrosion, including similar chemical structures, highlighted their potential applications in corrosion science (Saady et al., 2021).
Synthesis and Reactions
Research on the synthesis and reactions of 2-bromothienylglyoxal-2-phenylhydrazone, a compound structurally related, has implications for the synthesis of diverse heterocycles, providing a framework for understanding the reactivity and potential applications of the given compound (Abdelhamid & Shiaty, 1988).
Hydrogen-Bonding Patterns
A study on the hydrogen-bonding patterns in enaminones, including compounds with structural similarities, offered insights into the molecular interactions that could be relevant to the chemical properties and potential applications of the compound (Balderson et al., 2007).
Safety And Hazards
The safety and hazards of a compound are typically determined through laboratory testing. This can include its toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve further studies on the compound’s properties, potential uses, and possible improvements to its synthesis.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s always important to conduct thorough research and follow all safety protocols when working with chemicals.
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN3OS/c22-16-5-3-15(4-6-16)19-13-24-21(26(19)18-9-7-17(23)8-10-18)28-14-20(27)25-11-1-2-12-25/h3-10,13H,1-2,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWQDXYBORTIMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone |
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